molecular formula C14H10N2O3S B3004196 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile CAS No. 306980-91-6

2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile

Cat. No. B3004196
CAS RN: 306980-91-6
M. Wt: 286.31
InChI Key: HTTFLKUVSXOEFO-UHFFFAOYSA-N
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Description

The compound 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile is a chemical entity that can be synthesized through reactions involving nitrobenzene derivatives and methoxyphenyl groups. While the specific compound is not directly mentioned in the provided papers, insights into its synthesis and properties can be inferred from related research on nitrobenzene derivatives and sulfanyl groups.

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile could potentially be achieved using methods similar to those described in the provided papers. For instance, the iron sulfide catalyzed redox/condensation cascade reaction mentioned in paper could be adapted for the synthesis of benzimidazoles and benzoxazoles with nitro and sulfanyl substituents. Additionally, the nucleophilic substitution approach used to prepare substituted methyl o-nitrophenyl sulfides, as discussed in paper , could be relevant for introducing the methoxyphenyl sulfanyl group into the nitrobenzene framework.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, as seen in paper . This technique could be applied to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile to elucidate its crystal structure and conformation. The dihedral angles and the overall geometry of the molecule would be of interest to understand the electronic and steric effects of the substituents on the benzene rings.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives in strongly basic solutions has been studied in paper , providing insights into the hydrolysis rates and mechanisms that could also apply to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile. The acidity function correlations and reaction constants discussed in this paper could help predict the behavior of the compound under similar conditions.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile are not detailed in the provided papers, general properties such as solubility, melting point, and reactivity can be inferred from the structural analogs mentioned in the papers. For example, the presence of the nitro group and the sulfanyl group would influence the electron density and polarity of the molecule, affecting its interactions with solvents and other chemicals.

Scientific Research Applications

Synthesis and Chemical Applications

2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile and its derivatives have been studied for various synthesis and chemical applications. For instance, Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of cardiotonic drugs like Sulmazole and Isomazole (Lomov, 2019). Additionally, Ghani and Alabdali (2022) explored the synthesis of a new ligand with gold (III) and nickel (II) metal ions derived from a tetrazole-triazole compound, which included derivatives of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile (Ghani & Alabdali, 2022).

Antimalarial and Anticancer Activities

Betts et al. (2006) studied the antimalarial and anticancer activities of ether aryl sulfonic acid esters, including 4-Methoxyphenyl 4-nitrobenzenesulfonate, which demonstrated superior antimalarial properties (Betts et al., 2006). Furthermore, research by Jampílek, Doležal, and Buchta (2007) evaluated the antimicrobial properties of arylsulfanylpyrazinecarboxylic acid derivatives, including compounds related to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile, against fungal and mycobacterial infections (Jampílek, Doležal, & Buchta, 2007).

Conformational and Vibrational Analysis

Castañeda et al. (2007) conducted a conformational and vibrational analysis of S-(2-methoxyphenyl)-4-substituted-benzenecarbothioates, including structures similar to 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile, using X-ray, infrared, and Raman spectroscopy (Castañeda et al., 2007).

Photoreagents for Protein Crosslinking

Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, including derivatives of 2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile, as high-yield photoreagents for protein crosslinking and affinity labeling, highlighting their reactivity upon irradiation with UV light (Jelenc, Cantor, & Simon, 1978).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(16(17)18)8-10(14)9-15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTFLKUVSXOEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile

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